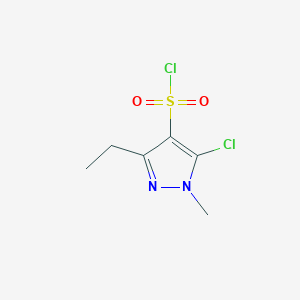![molecular formula C13H15BrO3 B3092270 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226383-77-2](/img/structure/B3092270.png)
2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Overview
Description
Scientific Research Applications
Marine Fungus Derivatives : A study by Wu et al. (2010) identified compounds from the marine fungus Penicillium sp., including ones similar to 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. These compounds were characterized based on their spectroscopic and physico-chemical properties.
Synthesis for Biomedical Applications : Ryzhkova et al. (2020) conducted a study detailing the electrochemically induced transformation of certain compounds to synthesize a new compound with potential for biomedical applications, particularly in regulating inflammatory diseases. The structure and synthesis process were carefully analyzed (Ryzhkova et al., 2020).
Synthesis and Reactivity in Heterocyclic Chemistry : Hikem-Oukacha et al. (2011) explored the synthesis and reactivity of similar compounds, focusing on their interaction with various reagents. The study provides insights into the structural properties and potential applications of these compounds in the field of heterocyclic chemistry (Hikem-Oukacha et al., 2011).
Pharmaceutical Synthesis : The synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, a process related to the synthesis of compounds like this compound, was explored by Zhang Guo-fu (2012). This research highlights the potential pharmaceutical applications of these compounds (Zhang Guo-fu, 2012).
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-bromophenylacetic acid, has been reported to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts
Mode of Action
Based on its structural similarity to 4-bromophenylacetic acid, it might cause depolarization effects on the transmembrane potential difference . This could result in changes to cellular processes such as signal transduction, ion transport, and cellular homeostasis.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, could be a potential pathway . In this reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . This process could potentially be involved in the synthesis or metabolism of the compound.
Result of Action
It’s structurally similar compound, 4-bromophenylacetic acid, has been reported to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This could potentially alter cellular processes such as signal transduction, ion transport, and cellular homeostasis.
Properties
IUPAC Name |
2-[4-(3-bromophenyl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-3-1-2-10(8-11)13(9-12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMFBXDRMRVPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


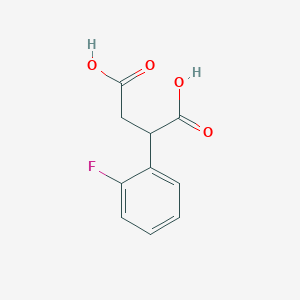
![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)

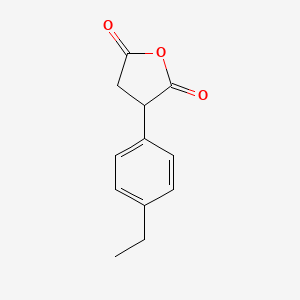
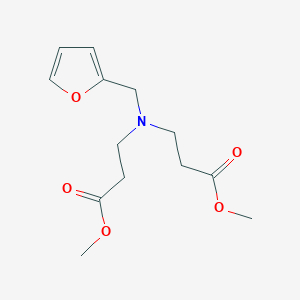
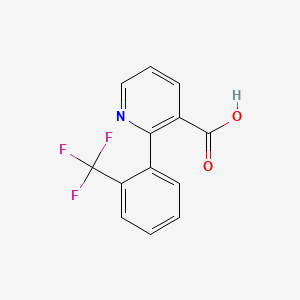
![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)

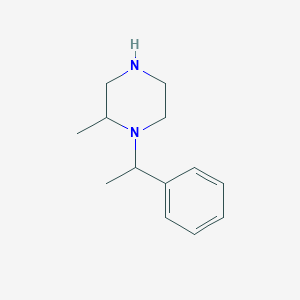
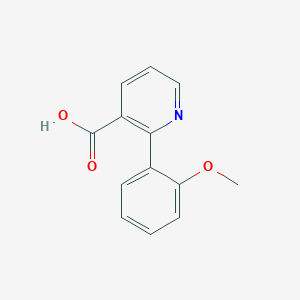
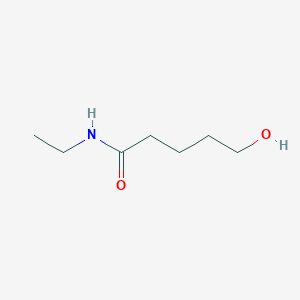
![2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092276.png)

